molecular formula C12H21N5O3 B12930513 Lysylhistidine CAS No. 35170-01-5

Lysylhistidine

Cat. No.: B12930513
CAS No.: 35170-01-5
M. Wt: 283.33 g/mol
InChI Key: IGRMTQMIDNDFAA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysylhistidine is a dipeptide composed of lysine and histidine, with the molecular formula C12H21N5O3 and a molecular weight of 283.33 g/mol . It is categorized as an organic compound belonging to the class of dipeptides and is an incomplete breakdown product of protein digestion or protein catabolism . While often a short-lived intermediate in metabolic pathways, certain dipeptides can have physiological or cell-signalling effects, making them subjects of scientific interest . This dipeptide has been detected, though not quantified, in various food sources such as anatidaes (ducks, geese), chickens, and domestic pigs, suggesting it could potentially serve as a biomarker for the consumption of these foods . The individual components of this compound, lysine and histidine, are both essential amino acids with critical roles. Histidine, in particular, is often found in the active sites of enzymes and is crucial for catalytic activity . It is a precursor for histamine, which is important for the immune system, and is also involved in the synthesis of histidine-containing dipeptides like carnosine, which have recognized antioxidant properties . This compound is intended for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35170-01-5

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

IGRMTQMIDNDFAA-UWVGGRQHSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N

physical_description

Solid

Origin of Product

United States

Synthesis and Bioconjugation Strategies for Lysylhistidine and Analogues

Chemical Synthesis Methodologies for Lysylhistidine and Related Peptides

The artificial construction of this compound and its derivatives relies on established principles of peptide chemistry, adapted to the specific properties of the lysine (B10760008) and histidine side chains. These methods range from stepwise assembly to strategies inspired by prebiotic chemistry.

Stepwise N-to-C Terminal Peptide Elongation for this compound Assembly

The synthesis of this compound can be achieved through a stepwise N-to-C terminal elongation strategy. This biomimetic approach mimics the natural direction of protein synthesis in the ribosome. nih.govacs.org The process begins with the N-terminal amino acid, in this case, lysine, which is typically protected at its α-amino group. The C-terminus of this protected lysine is then activated, often by converting it into a thioacid. nih.gov This activated lysine derivative is subsequently reacted with a C-terminally protected histidine, whose α-amino group is free to act as a nucleophile. This reaction forms the peptide bond between lysine and histidine.

A key challenge in this process is achieving chemoselectivity, particularly in differentiating the α-amino group from the ε-amino group of the lysine side chain. The significant difference in the pKa values of these two amino groups (α-NH2 pKa ≈ 9 and ε-NH2 pKa ≈ 10.5) allows for selective protection and reaction under controlled pH conditions. acs.org The iterative nature of this N-to-C elongation allows for the controlled assembly of longer peptide chains containing the this compound motif. nih.gov This method avoids the use of excess coupling reagents and minimizes racemization, contributing to a more atom-efficient and cleaner synthesis. nih.gov

Prebiotic Synthesis Considerations for Lysine-Histidine Linkages

The formation of lysine-histidine linkages under prebiotic conditions presents a significant conceptual challenge in understanding the origins of life. The abiotic synthesis of peptides requires two fundamental steps: the formation of the amino acid building blocks and their subsequent polymerization. royalsocietypublishing.org While the synthesis of some amino acids under simulated early Earth conditions has been demonstrated, the prebiotic synthesis of histidine is considered less straightforward. mdpi.com However, plausible prebiotic syntheses for histidine have been proposed, starting from intermediates like erythrose and formamide. mdpi.com

The polymerization of amino acids into peptides in an aqueous environment is thermodynamically unfavorable. One proposed mechanism to overcome this barrier is through dehydration/rehydration cycles in the presence of minerals or other condensing agents. rsc.org Experiments have shown that proteinogenic amino acids like lysine and histidine readily polymerize into linear depsipeptides (containing both ester and amide bonds) in the presence of hydroxy acids, without the need for enzymes or activating agents. royalsocietypublishing.org The presence of metal ions, such as Zn2+, has been shown to enhance the formation of depsipeptides containing histidine in dry-down reactions, suggesting a potential role for metals in catalyzing peptide bond formation on the early Earth. rsc.org The cationic nature of lysine and the catalytic potential of histidine's imidazole (B134444) side chain make peptides containing these residues particularly interesting in prebiotic contexts, as they could have interacted with negatively charged nucleic acids like RNA. nih.govmdpi.com

Derivatization and Functionalization Approaches for this compound Conjugates

The primary amino groups of this compound, specifically the α-amino group of lysine and the ε-amino group of its side chain, are key targets for derivatization and the creation of bioconjugates. nih.gov These amino groups are nucleophilic and can be modified using a variety of chemical methods under mild conditions. nih.gov

Common strategies for functionalizing these amines include acylation with reagents like N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond, linking a molecule of interest (e.g., a fluorophore, drug, or polymer) to the this compound peptide. mdpi.com Reductive amination offers another route, where an aldehyde or ketone is reacted with an amine to form an imine, which is then reduced to a stable amine linkage. mdpi.com

The imidazole side chain of histidine also presents opportunities for derivatization, although it is less commonly targeted than the amino groups of lysine. The imidazole ring can act as a nucleophile or be involved in coordination with metal ions, providing alternative handles for conjugation. The synthesis of peptide-drug conjugates and other functionalized biomolecules often relies on the selective modification of residues like lysine. nih.gov

Enzymatic and Biosynthetic Pathways Involving this compound

While a dedicated biosynthetic pathway for the dipeptide this compound is not known, the principles of enzymatic peptide bond formation and the established pathways for lysine and histidine biosynthesis provide a framework for understanding how such a molecule could be produced biologically or chemoenzymatically.

Exploration of Peptide Ligases for this compound Formation

Peptide ligases are enzymes that catalyze the formation of amide bonds between peptides and are powerful tools for protein and peptide synthesis. mdpi.comnih.gov These enzymes, which can be naturally occurring or engineered from proteases, offer high specificity and efficiency under mild, aqueous conditions. nih.gov A common mechanism involves a catalytic cysteine or serine residue that forms a thioester or ester acyl-enzyme intermediate with the C-terminal of the donor peptide. This intermediate then reacts with the N-terminal amine of the acceptor peptide to form the new peptide bond. mdpi.comnih.gov

The synthesis of this compound could be envisioned using a peptide ligase that recognizes either lysine or histidine at its C-terminus. For example, a ligase could activate the C-terminus of a lysine derivative (the donor) to form an acyl-enzyme intermediate. This activated lysine would then be transferred to the N-terminus of histidine (the acceptor). youtube.com Enzymes like sortase A, which recognizes a specific peptide sequence (LPXTG), or engineered proteases like trypsiligase, demonstrate the potential for sequence-specific peptide ligation. mdpi.comnih.gov While no specific ligase for this compound has been described, the modularity and engineerability of these enzymes suggest that one could be developed for this purpose.

Intermediates and Metabolic Precursors in this compound-Related Biosynthesis

In a hypothetical biosynthetic pathway, the formation of this compound would draw upon the established metabolic routes for its constituent amino acids. L-lysine is an essential amino acid for animals and is synthesized in bacteria, plants, and fungi via two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. scispace.com The DAP pathway, found in bacteria and plants, starts from aspartate, while the AAA pathway, used by fungi and some archaea, begins with α-ketoglutarate. researchgate.net Key intermediates in these pathways include meso-diaminopimelate in the DAP pathway and α-aminoadipate in the AAA pathway. scispace.comresearchgate.netnih.gov

The biosynthesis of histidine is a complex, multi-step process that starts with phosphoribosyl pyrophosphate (PRPP) and ATP. researchgate.net Intermediates in this pathway include phosphoribosyl-ATP (PR-ATP) and imidazole glycerol (B35011) phosphate (B84403) (IGP). researchgate.net

The direct enzymatic linkage of L-lysine and L-histidine to form this compound would likely involve an ATP-dependent mechanism, possibly through a non-ribosomal peptide synthetase (NRPS)-like machinery or a dedicated dipeptide synthetase. Such an enzyme would first adenylate the carboxyl group of lysine, forming a reactive lysyl-AMP intermediate, which would then be attacked by the amino group of histidine to form the dipeptide. This process would require the metabolic pools of both L-lysine and L-histidine as direct precursors.

Lysylhistidine in Molecular Recognition and Intermolecular Interactions

Coordination Chemistry of Lysylhistidine with Metal Ions

The lysine (B10760008) and histidine residues within this compound provide multiple coordination sites for metal ions, making it an effective chelating agent. The imidazole (B134444) side chain of histidine and the ε-amino group of lysine are particularly important in forming stable complexes with various metal cations.

The binding of metal ions to the histidine and lysine residues of this compound is characterized by specific thermodynamic and kinetic parameters. Histidine-rich proteins exhibit strong in vitro affinities for divalent metal ions, with a typical binding order of Cu²⁺ > Ni²⁺ > Bi³⁺ > Zn²⁺. nih.gov The thermodynamics of these interactions are favorable, as indicated by negative Gibbs free energies (ΔG) of complexation. For L-histidine, these computed ΔG values can range from -130 to -1,300 kJ/mol, with the strongest affinity observed for Cu²⁺. nih.govresearchgate.net Hydration can significantly lower these energy values. nih.govresearchgate.net

The kinetics of metal ion binding are described by the association (kₒₙ) and dissociation (kₒff) rate constants. A two-step metal association mechanism has been suggested for some metalloenzymes, which may also apply to peptides like this compound. nih.gov The stability of the metal-peptide complex is reflected in the equilibrium binding constant (Kₑ), which is the ratio of kₒₙ to kₒff.

Table 1: Kinetic Parameters of Histidine Interaction with Various Divalent Metal Ions

Metal Ion Association Constant (kₒₙ) (M⁻¹s⁻¹) Dissociation Constant (kₒff) (s⁻¹) Equilibrium Binding Constant (Kₑ) (M⁻¹)
Co²⁺ 1.2 x 10⁵ 150 8.0 x 10²
Ni²⁺ 1.0 x 10⁵ 100 1.0 x 10³
Zn²⁺ 1.5 x 10⁵ 80 1.9 x 10³
Pb²⁺ 2.0 x 10⁵ 120 1.7 x 10³
Mn²⁺ Weak Interaction Weak Interaction Weak Interaction
Cd²⁺ Weak Interaction Weak Interaction Weak Interaction

This table presents representative kinetic data for the interaction of a single histidine residue with various metal ions, illustrating the differences in binding affinities.

The coordination of metal ions by this compound results in the formation of structurally defined complexes. Histidine can act as a bidentate or tridentate ligand, utilizing its imidazole side chain and the backbone amino and carboxyl groups. mdpi.com This versatility allows for the formation of various coordination geometries, including octahedral and square planar arrangements. mdpi.comprimescholars.com

In metal-histidine complexes, the cation typically lies in the plane of the imidazole ring. nih.gov While the NE2-protonated form of the imidazole ring is common, the ND1-protonated tautomer becomes predominant upon metal binding, with the NE2 nitrogen atom acting as the ligand. nih.gov The lysine residue primarily coordinates through the nitrogen atom of its side-chain amino group. researchgate.net Infrared spectroscopy confirms that both the amine and carboxyl groups are involved in metal-ligand bond formation, and experimental data for copper (II) complexes with these amino acids suggest an octahedral stereochemistry. primescholars.com

Table 2: Coordination Characteristics of Histidine and Lysine with Metal Ions

Amino Acid Residue Primary Coordination Sites Common Coordination Geometries Notes
Histidine Imidazole nitrogen (NE2), backbone amino and carboxyl groups Octahedral, Square planar Can act as a bidentate or tridentate ligand. mdpi.com

| Lysine | Side-chain ε-amino group, backbone carboxyl group | Octahedral | Often acts as a bidentate ligand. primescholars.com |

A key effect of metal chelation is the increased acidity of the amino acid residues. nih.govresearchgate.net The coordination of a metal ion, acting as a Lewis acid, can alter the pKa of nearby functional groups. This modulation of acidity suggests that the reactivity of active groups can be controlled by the choice of metal ion and its coordination site. researchgate.net Furthermore, the presence of even a single water molecule can have a profound impact on the relative stability and structure of the resulting metal complexes. nih.govresearchgate.net

This compound Interactions with Biological Macromolecules

The lysine and histidine residues are frequently involved in the interactions between peptides and larger biological macromolecules, such as proteins and nucleic acids. These interactions are mediated by a combination of electrostatic forces, hydrogen bonds, and cation-π interactions.

Lysine and histidine are key players in mediating peptide-protein interactions. Due to their basic nature, they are often positively charged at physiological pH and can form favorable electrostatic interactions with negatively charged residues like aspartate and glutamate (B1630785) on protein surfaces. The reactivity of lysine residues can be used as a tool to probe and characterize the interfaces of protein-protein or protein-material interactions. researchgate.net Studies on peptides containing histidine and lysine have shown their importance in biological activities, which are often dependent on their ability to interact with and disrupt microbial membranes or engage with intracellular targets. nih.gov The design of covalent inhibitors targeting lysine, tyrosine, or histidine residues highlights the critical role these amino acids play in the binding sites of protein-protein interactions. researchgate.net

Non-covalent interactions, specifically cation-π interactions and hydrogen bonds, are crucial for the binding of this compound to macromolecules.

Cation-π Interactions: These interactions occur between a cation and the electron-rich face of an aromatic ring. d-nb.info In the context of this compound, this can happen in two ways: the positively charged side chain of lysine can interact with an aromatic residue (e.g., phenylalanine, tyrosine, tryptophan) on a target protein, or the aromatic imidazole ring of a neutral histidine can interact with a cationic group. nih.govnih.gov The energy of cation-π interactions involving a neutral histidine and a protonated lysine is in the range of -8 to -9 kcal/mol in the gas phase. d-nb.info At lower pH where histidine is protonated, it can act as the cation in these interactions. nih.govresearchgate.net

Hydrogen Bonding: Both lysine and histidine are proficient at forming hydrogen bonds, which are vital for stabilizing protein structures and molecular recognition. vaia.compvamu.edu The primary amine of the lysine side chain can act as a hydrogen bond donor. nih.gov The histidine imidazole ring is versatile, capable of acting as both a hydrogen bond donor and acceptor. The orientation of histidine residues within larger protein structures is often stabilized by hydrogen bonds, for instance, between the ND1-protonated imidazole and a backbone carbonyl oxygen. nih.gov Lysine residues are also observed to form multiple hydrogen bonds with backbone carbonyls and other side-chains in proteins. researchgate.net

Role of this compound in Modulating Macromolecular Conformation and Function

The dipeptide this compound, by virtue of its constituent amino acids, lysine and histidine, plays a significant role in the architecture and functionality of macromolecules. The unique chemical properties of the lysine and histidine side chains enable this dipeptide motif to engage in a variety of intermolecular interactions that can dictate the three-dimensional structure of proteins and nucleic acids, and consequently, their biological activity.

The positively charged amino group on the side chain of lysine and the versatile imidazole ring of histidine are key to these interactions. Lysine's side chain is typically protonated at physiological pH, making it a prime candidate for electrostatic interactions and hydrogen bonding. russelllab.org Histidine is unique in that its imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. youtube.com This property is fundamental to its role in many enzymatic reactions and its ability to coordinate with metal ions. wikipedia.orgnih.govnih.gov

The combination of these two residues in a Lys-His motif creates a localized region capable of diverse and specific molecular interactions, which are crucial for modulating the conformation and function of larger biological polymers.

Influence on Macromolecular Structure

The presence of a this compound sequence within a polypeptide chain or as part of a synthetic peptide can significantly influence the folding, stability, and assembly of macromolecules. The primary mechanisms involve the formation of specific non-covalent bonds that stabilize particular conformations.

Electrostatic Interactions and Salt Bridges: The positively charged lysine residue in the dipeptide readily interacts with negatively charged residues such as aspartate or glutamate, forming stabilizing salt bridges. russelllab.org These interactions are crucial for holding different parts of a protein chain together, thereby defining its tertiary and quaternary structure.

Nucleic Acid Condensation: Histidine-lysine (HK) peptides have been extensively studied for their ability to bind and condense nucleic acids like DNA and siRNA. nih.govresearchgate.net The lysine component is vital for the initial binding to the negatively charged phosphate (B84403) backbone of nucleic acids, while the histidine component contributes to endosomal escape, a critical step in nucleic acid delivery. nih.gov This condensation alters the conformation of the nucleic acid, compacting it into particles suitable for cellular uptake.

Recognition and Targeting Motifs: Specific sequences containing lysine and histidine can act as recognition signals for cellular machinery. For instance, a His-Xaa-His sequence has been shown to function as an endoplasmic reticulum (ER) retrieval signal for type I membrane proteins, a role typically fulfilled by a lysine-based motif (Lys-Xaa-Lys). bohrium.com This indicates that the structural features provided by the histidine-lysine combination, beyond simple charge interactions, are recognized by cellular transport proteins like the COPI complex, thereby dictating the protein's subcellular localization. bohrium.com

The following table summarizes key research findings on the impact of lysine and histidine-containing motifs on macromolecular conformation.

MacromoleculeInteracting Motif/PeptideObserved Conformational EffectResearch Context
Type I Membrane ProteinsHis-Xaa-HisMaintenance of ER residency, mimicking a dilysine motif.Cellular protein trafficking bohrium.com
DNA / siRNAHistidine-Lysine (HK) PolymersCondensation of nucleic acids into compact polyplexes.Gene and siRNA delivery nih.govresearchgate.net
tRNA(Ile)Lysidine (at wobble position)Determines codon specificity by modifying tRNA structure.Genetic code translation nih.gov
Keratin FilamentsConserved Lysine ResidueCovalent crosslinking to the cell envelope, essential for supramolecular organization.Cytoskeletal structure nih.gov

Modulation of Macromolecular Function

By inducing conformational changes, the this compound motif can directly modulate the function of macromolecules, particularly enzymes and nucleic acids.

Enzymatic Catalysis: The histidine residue is frequently found in the active sites of enzymes, where its ability to shuttle protons is critical for catalysis. youtube.com In the enzyme lysyl oxidase, a histidine residue has been identified as playing a functional role as a general base, abstracting a proton from the substrate as a key step in the catalytic mechanism. nih.gov The proximity of a lysine residue can further influence the local electrostatic environment of the active site, thereby modulating enzyme efficiency.

Regulation of Genetic Information: The modification of transfer RNA (tRNA) with a lysine-containing moiety, lysidine, at the anticodon wobble position is essential for the correct decoding of the AUA codon in bacteria. nih.gov This modification, catalyzed by the enzyme tRNA(Ile)-lysidine synthetase, alters the tRNA's structure to ensure it is recognized by the isoleucyl-tRNA synthetase instead of the methionyl-tRNA synthetase, preventing misincorporation of amino acids during protein synthesis. nih.gov This demonstrates a critical functional role for a lysine derivative in maintaining the fidelity of translation.

Carrier Functions: As noted, HK peptides function as carriers for nucleic acids. nih.gov The function of these peptides is directly tied to the properties of their lysine and histidine components. Lysine's binding facilitates the packaging of the genetic material, while histidine's "proton sponge" effect in the endosome leads to its disruption and the release of the nucleic acid cargo into the cytosol, allowing it to perform its function (e.g., gene expression or knockdown). nih.govresearchgate.net The effectiveness of this function is dependent on the sequence and branching patterns of the HK peptides. For example, four-branched polymers with a repeating -HHK- sequence were found to be more effective for plasmid delivery, whereas eight-branched polymers with an -HHHK- pattern were better for siRNA delivery. nih.gov

This table outlines the types of intermolecular interactions the this compound moiety can participate in, which underpin its role in modulating macromolecular structure and function.

Interaction TypeInvolving Residue(s)DescriptionSignificance for Macromolecular Structure/Function
Electrostatic Interaction (Salt Bridge) Lysine (+) and acidic residues (-) (e.g., Asp, Glu)Attraction between oppositely charged ions.Stabilizes protein tertiary and quaternary structures. russelllab.org
Hydrogen Bonding Lysine (donor), Histidine (donor/acceptor)Sharing of a hydrogen atom between electronegative atoms.Contributes to the stability of protein secondary and tertiary structures; involved in substrate binding. russelllab.orgyoutube.com
Cation-π Interaction Lysine (+) or protonated Histidine (+) with aromatic rings (e.g., Phe, Tyr, Trp)Electrostatic interaction between a cation and the electron cloud of an aromatic ring.Can stabilize protein structure and mediate molecular recognition. nih.gov
Metal Coordination Histidine (imidazole ring)The nitrogen atoms of the imidazole ring act as ligands to coordinate with metal ions (e.g., Zn²⁺, Ni²⁺).Essential for the structure and catalytic function of many metalloproteins. wikipedia.orgnih.gov

Structural Biology and Conformational Studies of Lysylhistidine

Advanced Spectroscopic and Crystallographic Analyses of Lysylhistidine Conformation

NMR spectroscopy, on the other hand, provides information about the structure and dynamics of molecules in solution, which can be more biologically relevant. researchgate.netcopernicus.org 1H NMR studies on peptides containing both lysine (B10760008) and histidine have demonstrated the existence of interactions between their side chains. nih.gov For example, pH-dependent line broadening of histidine resonances in the presence of lysine suggests a conformational exchange, potentially involving hydrogen bonding between the deprotonated histidine imidazole (B134444) ring and the lysine amino group. nih.gov The chemical shifts of the lysine side-chain carbons and nitrogens are also sensitive to their local environment and the ionization state of the ζ-amino group, providing further conformational clues. copernicus.orghmdb.ca

Below is a table summarizing the types of data obtained from these advanced analytical techniques for related compounds, which would be applicable to the study of this compound.

Analytical TechniqueType of Information ObtainedRelevance to this compound Structure
X-Ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal packingProvides a static, high-resolution 3D model of the dipeptide or its complexes in the solid state. researchgate.netnih.govrcsb.orgrcsb.orgfrontiersin.orgdantaslab.org
NMR Spectroscopy Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs)Elucidates the average conformation and dynamics in solution, including side-chain interactions and ionization states. researchgate.netcopernicus.orgnih.govresearchgate.net

The side chain of lysine, with its long aliphatic chain, possesses considerable rotational freedom. However, its conformation can be restricted by interactions with neighboring residues or the peptide backbone. In structured environments, it often adopts an extended conformation to minimize steric hindrance. researchgate.net Conversely, the histidine side chain, with its bulky imidazole ring, is more rigid than lysine's side chain. acs.org The orientation of the imidazole ring (defined by the χ1 and χ2 torsion angles) is critical for its role in molecular recognition and catalysis. mdpi.com

Studies on peptides containing both residues indicate that their interactions can further constrain the peptide's conformation. An interaction between the lysine's ε-amino group and the histidine's imidazole ring, as suggested by NMR studies, would limit the rotational freedom of both side chains and potentially influence the local peptide backbone conformation. nih.gov The secondary structure of the peptide also plays a role; for instance, the pKa values of histidine and lysine, and thus their charge and interaction potential, are affected by whether they are in an alpha-helix, beta-sheet, or random coil conformation. researchgate.netphyschemres.orgphyschemres.orgum.ac.ir

The following table outlines the key conformational constraints contributed by each residue.

ResidueSource of Conformational ConstraintImpact on Peptide Structure
Lysine Long, flexible aliphatic side chain; terminal amino group.Can adopt multiple conformations, but often extended. The charged amino group can form salt bridges, constraining its position. mpg.deacs.org
Histidine Bulky, aromatic imidazole ring.The ring's orientation is a key determinant of local structure. It can participate in stacking interactions and hydrogen bonds, restricting its movement. mdpi.comacs.org
This compound Peptide bond; potential side-chain interactions.The planar peptide bond limits backbone flexibility. Interactions between the lysine and histidine side chains can create a more defined local conformation. msu.edunih.gov

Computational Modeling and Simulation of this compound Conformational Space

Computational methods are powerful tools for exploring the vast conformational space of peptides like this compound, providing insights that complement experimental data.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to determine the intrinsic interaction energies between different parts of the this compound molecule and with its environment. mdpi.comnih.govrsdjournal.orgresearchgate.net These calculations provide a detailed understanding of the forces governing the dipeptide's preferred conformations.

Studies have calculated the interaction energies for various non-covalent interactions involving histidine and lysine. For example, cation-π interactions between a protonated lysine side chain and the aromatic imidazole ring of histidine can be significant. d-nb.info Ab initio calculations have also been used to quantify the energies of hydrogen bonds between amino acid side chains and other molecules, which is relevant for understanding how this compound might interact with water or biological targets. nih.gov Theoretical studies on model peptides have shown how the secondary structure (alpha-helix vs. beta-sheet) affects the delocalization energy and, consequently, the acidity (pKa) of histidine and lysine residues, which in turn influences their interaction energies. researchgate.netphyschemres.orgphyschemres.orgum.ac.ir

The table below summarizes key interaction types and their calculated energies for model systems relevant to this compound.

Interaction TypeModel SystemCalculated Interaction Energy (kcal/mol)Computational Method
Cation-πLys+ and neutral His (imidazole)-8 to -9 (in gas phase)B3LYP/6-31+G(d,p) with dispersion correction
π-π StackingNeutral His and other aromatic rings-3.0 to -4.0CCSD/6-31+G(d,p)
Hydrogen BondingCharged side chains with basesGenerally most favorable energiesAb initio methods

Note: These values are from studies on model systems and provide an estimate of the strength of these interactions. d-nb.infonih.gov The exact energies in this compound would depend on the specific geometry and environment.

Molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time in various solvent environments, such as water or dimethyl sulfoxide (B87167) (DMSO). nih.govebsco.com These simulations model the movements of every atom in the system based on a force field, providing a movie-like view of the peptide's conformational changes. plos.orgrsc.org

MD simulations can reveal how the solvent interacts with the dipeptide and influences its conformation. nepjol.inforesearchgate.netbiorxiv.orgiastate.edu For example, in an aqueous environment, water molecules will form hydrogen bonds with the polar groups of this compound (the amino, carboxyl, and imidazole groups) and arrange themselves around the nonpolar parts of the lysine side chain. nepjol.inforesearchgate.net Simulations can quantify the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. nepjol.inforesearchgate.net The dual polar and nonpolar nature of a solvent like DMSO can also lead to unique solvation patterns, with the oxygen atom of DMSO interacting with polar groups and its methyl groups orienting towards hydrophobic regions. nih.gov

By running simulations under different conditions (e.g., varying pH), one can observe how the protonation states of the lysine and histidine residues affect the dipeptide's structure and dynamics. plos.orgnih.gov These simulations can identify the most populated conformational states and the transitions between them, offering a comprehensive picture of the this compound conformational landscape.

Lysylhistidine in Peptidomimetic Design and Advanced Biomaterials

Lysylhistidine as a Building Block for Peptidomimetic Scaffolds

The dipeptide this compound, a combination of a positively charged amino acid (lysine) and one with a pH-sensitive imidazole (B134444) side chain (histidine), presents a unique and valuable building block for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of the this compound moiety can impart specific and desirable characteristics to these synthetic molecules.

Design Principles for this compound-Based Peptidomimetics

The design of peptidomimetics incorporating this compound is guided by the distinct chemical properties of its constituent amino acids. The primary amine of lysine (B10760008) provides a constant positive charge at physiological pH, which is crucial for electrostatic interactions with negatively charged biological targets, such as the phosphate (B84403) backbone of nucleic acids or acidic residues on protein surfaces. researchgate.netnih.gov This cationic nature is a key driver for the initial binding and recognition of the target molecule. nih.govnih.gov

The imidazole ring of histidine, with a pKa around 6.0, offers a pH-sensitive element. nih.gov This allows for the design of "smart" peptidomimetics that can alter their charge and conformation in response to changes in the local environment, such as the acidic conditions found in endosomes or tumor microenvironments. nih.govresearchgate.net This property is particularly advantageous for applications requiring intracellular delivery, as the protonation of the histidine residue can facilitate endosomal escape through the "proton sponge" effect. nih.govusask.ca

Therefore, design principles for this compound-based peptidomimetics often focus on:

Strategic Positioning: Placing the this compound unit to optimize electrostatic interactions with the target.

Modulation of Basicity: Modifying the local chemical environment within the peptidomimetic to fine-tune the pKa of the histidine residue, thereby controlling its pH sensitivity. nih.gov

Conformational Constraints: Introducing structural rigidification to lock the peptidomimetic into a bioactive conformation, which can enhance binding affinity and selectivity. mdpi.comupc.edu

Incorporation into Bioactive Peptide Analogues with Enhanced Properties

In the realm of gene delivery, peptide analogues rich in lysine and histidine have been shown to be effective carriers of nucleic acids. researchgate.net The lysine residues condense the negatively charged DNA or RNA, while the histidine residues facilitate release from the endosome once inside the cell. researchgate.netnih.gov The covalent linkage of lysine and histidine in a single dipeptide unit can provide a more localized and potent combination of these effects.

Furthermore, the replacement of a native amino acid sequence with a this compound-containing peptidomimetic can improve the stability of the peptide against proteases, thereby prolonging its half-life in biological systems. researchgate.net

Computational Design Approaches for this compound-Containing Peptidomimetics

Computational modeling plays a pivotal role in the rational design of this compound-containing peptidomimetics. nih.gov Molecular docking and molecular dynamics (MD) simulations can be employed to predict how these peptidomimetics will interact with their biological targets at an atomic level. nih.gov These computational tools allow for the exploration of various conformations and binding modes, which is essential for understanding the structure-activity relationship. nih.govsmu.edu

For instance, computational methods can be used to:

Model Binding Affinity: Calculate the binding free energy between the peptidomimetic and its target to predict the strength of the interaction.

Simulate pH-Dependent Behavior: Model the protonation state of the histidine residue at different pH values to understand its role in pH-sensitive binding and release mechanisms.

Guide Structural Modifications: Virtually screen a library of this compound-containing peptidomimetics with various modifications to identify candidates with the most promising properties before undertaking laborious and expensive chemical synthesis. researchgate.netmdpi.com

By integrating computational and experimental approaches, the design process for novel this compound-based peptidomimetics can be significantly accelerated, leading to the development of more effective and targeted therapeutic agents. nih.gov

Applications of this compound in Functionalized Biomaterials and Nanocarriers

The unique properties of the this compound dipeptide have also been harnessed in the development of advanced biomaterials and nanocarriers. By covalently attaching this compound to the surface of nanomaterials, researchers can create functionalized systems with enhanced biological activity and targeting capabilities.

Surface Functionalization of Nanodiamonds with this compound Conjugates for Biological Applications

Nanodiamonds (NDs) have emerged as promising materials for biomedical applications due to their biocompatibility and tunable surface chemistry. nih.govnih.gov Functionalizing the surface of NDs with this compound conjugates can impart a positive charge and pH sensitivity, making them suitable for various biological applications, particularly as carriers for therapeutic molecules. usask.causask.ca

The synthesis of these functionalized nanodiamonds typically involves the covalent attachment of lysine to the carboxylated surface of the NDs, followed by the conjugation of histidine to the lysine-modified surface. usask.causask.ca This results in lysyl-histidine-functionalized nanodiamonds (HK-NDs) or lysine/lysyl-histidine-functionalized nanodiamonds (H50K50-NDs), where histidine is attached to a certain percentage of the surface lysine residues. usask.causask.ca

The physicochemical properties of these functionalized nanodiamonds are crucial for their biological performance. Key parameters include particle size, zeta potential (a measure of surface charge), and the surface loading of the this compound conjugates.

Physicochemical Properties of this compound-Functionalized Nanodiamonds

Nanodiamond TypeParticle Size (nm)Zeta Potential (mV)Surface Loading of Lysine (mmoles/g)Surface Loading of this compound (mmoles/g)
Lysine-NDs (K-NDs)< 200> +20--
Lysyl-histidine-NDs (HK-NDs)< 200> +20-14.49 usask.causask.ca
Lysine/lysyl-histidine-NDs (H50K50-NDs)< 200> +202.73 usask.causask.ca1.74 usask.causask.ca

Evaluation of this compound-Modified Systems in Nucleic Acid Delivery

This compound-modified nanodiamonds have been extensively evaluated as non-viral vectors for the delivery of nucleic acids, such as small interfering RNA (siRNA). usask.causask.ca The positively charged surface of these functionalized nanodiamonds allows for the efficient complexation with negatively charged nucleic acids, forming "diamoplexes". nih.govusask.ca

The efficiency of these systems is assessed based on several factors, including their ability to bind nucleic acids, their uptake by cells, and their ability to release the nucleic acid cargo inside the cell to exert its therapeutic effect. The histidine component plays a critical role in the endosomal escape of the diamoplexes, which is often a major barrier to efficient gene delivery. usask.causask.ca

Research has shown that the degree of histidine modification can influence the performance of the nanocarriers. For example, H50K50-NDs, with a 50% histidine modification, have demonstrated a favorable balance of nucleic acid binding, cellular uptake, and biocompatibility compared to fully histidine-modified HK-NDs. usask.causask.ca

Performance of this compound-Modified Nanodiamonds in siRNA Delivery

Nanodiamond TypesiRNA Binding Ratio (ND:siRNA by mass)Cellular Uptake (%)Relative Gene Knockdown (%)
Lysine-NDs (K-NDs)~30:1 usask.ca~25 usask.causask.ca-
Lysyl-histidine-NDs (HK-NDs)50:1 usask.causask.ca~21 usask.causask.ca45 usask.ca
Lysine/lysyl-histidine-NDs (H50K50-NDs)30:1 usask.causask.ca~49 usask.causask.ca61 usask.ca

These findings highlight the potential of this compound-functionalized nanodiamonds as efficient and biocompatible nanocarriers for nucleic acid-based therapies. The ability to tune the surface chemistry by altering the ratio of lysine to this compound allows for the optimization of these systems for specific therapeutic applications. usask.causask.canih.gov

Advanced Analytical Methodologies for Lysylhistidine Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Lysylhistidine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of small molecules like dipeptides in complex mixtures. researchgate.net Its high sensitivity, specificity, and throughput make it an essential tool in bioanalysis. researchgate.netresearchgate.net The specificity of LC-MS/MS is achieved by separating the analyte chromatographically before subjecting it to mass analysis, where a specific precursor ion is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). bvsalud.orgstanford.edu

Direct analysis of small, polar molecules like this compound by common reversed-phase liquid chromatography can be challenging due to poor retention and low ionization efficiency. To overcome these limitations, chemical derivatization is frequently employed. mdpi.com This process involves modifying the analyte with a chemical tag to improve its chromatographic behavior and enhance its detectability by the mass spectrometer. mdpi.comnih.gov

Several derivatization reagents have been successfully used for amino acids and peptides. One widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent, and easily ionizable derivatives. nih.gov This derivatization not only improves chromatographic retention on reversed-phase columns but also significantly increases ionization efficiency in the mass spectrometer. mdpi.comnih.gov Other reagents, such as dansyl chloride and propyl chloroformate, have also been utilized for the pre-column derivatization of dipeptides. researchgate.netmdpi.com

For accurate quantification, especially in complex biological matrices where matrix effects can suppress or enhance the analyte signal, isotope labeling strategies are indispensable. nih.govnih.gov The most common approach is the isotope dilution method, where a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) is added to the sample as an internal standard. masonaco.org Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same matrix effects during ionization. nih.govsigmaaldrich.com The mass spectrometer can distinguish between the 'light' (natural) and 'heavy' (labeled) forms based on their mass difference. nih.gov By measuring the ratio of the signal intensity of the analyte to its labeled internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for sample loss during preparation and for signal fluctuations during analysis. masonaco.orgsigmaaldrich.com

Derivatization ReagentTarget Functional GroupKey Advantages for LC-MS/MSReference
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and Secondary AminesImproves chromatographic retention, enhances ionization efficiency, forms stable derivatives. mdpi.comnih.gov
Dansyl ChloridePrimary and Secondary Amines, Phenolic HydroxylsIncreases hydrophobicity for better retention, provides a significant mass tag. mdpi.com
Isobutyl ChloroformateAmino and Carboxylic Acid GroupsAllows for simultaneous derivatization of multiple functional groups, improves volatility for potential GC-MS use. masonaco.org
N-methyl-nicotinic acid N-hydroxysuccinimide ester (NANHS)Amino and Hydroxyl GroupsUsed for isotope-coded derivatization (e.g., d0/d3) to aid in metabolite discovery and quantification. unl.edu

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges due to the inherent complexity of these samples. researchgate.netnih.gov Biological fluids contain a multitude of endogenous substances, including salts, lipids, and other proteins and peptides, that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov

A robust bioanalytical method begins with an efficient sample preparation protocol designed to remove interfering components while maximizing the recovery of the target analyte. researchgate.net Common techniques include protein precipitation with organic solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netresearchgate.netbvsalud.org For dipeptides, methods combining protein precipitation with subsequent analysis using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC have been developed. researchgate.net

Comprehensive dipeptide profiling platforms have been established to quantify hundreds of dipeptides simultaneously in various biological samples. nih.govacs.org For instance, a method for quantifying 335 dipeptides in chicken liver samples reported acceptable recovery rates, generally between 70% and 135%, demonstrating the feasibility of such large-scale analyses. researchgate.netnih.govacs.org While these studies may not focus exclusively on this compound, the methodologies are directly applicable. The analysis of amino acids and related compounds in human plasma and urine is also routinely performed for clinical diagnosis, with established protocols for sample preparation, often involving ultrafiltration to remove proteins. chromsystems.comnih.govannals.edu.sg The use of an isotopically labeled internal standard for each analyte is the gold standard for ensuring accuracy in these quantitative assays. chromsystems.com

Biological MatrixAnalytical PlatformKey Findings / Performance MetricsReference
Mouse LiverCE-MS/MS and LC-MS/MSSuccessfully quantified 236 dipeptides, with acceptable recoveries (70-135%) for most tested compounds. researchgate.netnih.govacs.org
Human Plasma/SerumUPLC-MS/MS with AQC derivatizationEstablished a method for 36 dipeptides, revealing organ-specific distribution patterns. nih.gov
Human UrineLC-MS/MSAn assay for amino acid analysis allows for creatinine (B1669602) normalization in the same run, with each analyte using its own internal standard. chromsystems.com
Human Plasma & Brain HomogenateHPLC-MS/MSA method for histamine (B1213489) and histidine showed good linearity (r ≥ 0.999) and met all requirements for biological sample analysis. bvsalud.org

Microfluidic and Biosensor-Based Detection Systems for this compound

While LC-MS/MS provides unparalleled accuracy, it requires expensive instrumentation and extensive sample preparation. nih.gov For applications requiring rapid, low-cost, or point-of-care testing, microfluidic and biosensor-based systems offer a promising alternative. researchgate.netyoutube.com These devices integrate analytical functions onto a small chip, enabling automation and reducing sample and reagent consumption. nih.gov

Enzyme-based biosensors leverage the high specificity of enzymes to detect target analytes. mdpi.comresearchgate.net A microfluidic device can be designed with specific zones or areas where enzymes are immobilized. nih.gov For the detection of this compound, one could envision a device utilizing enzymes that specifically recognize lysine (B10760008) or histidine residues.

A relevant model is the development of laminated paper-based analytical devices (LPADs) for the simultaneous detection of several amino acids, including lysine and histidine. nih.gov In this system, specific enzymes—aminoacyl-tRNA synthetases (such as LysRS for lysine and HisRS for histidine)—are immobilized in distinct enzymatic reaction areas on a paper substrate. nih.gov When a sample containing the target amino acid is introduced, the enzyme catalyzes a reaction that consumes ATP, releasing pyrophosphate. This product then participates in a downstream colorimetric reaction, such as the molybdenum blue reaction, in a separate detection area. nih.gov The intensity of the color produced is proportional to the concentration of the amino acid. The design of such a device requires careful optimization of parameters like the length and width of the microfluidic paths to ensure sufficient time for the enzymatic reaction to occur as the sample wicks through the paper. nih.gov

Design ParameterDescriptionImportance in Device FunctionReference
Enzymatic Reaction AreaA defined zone on the chip where a specific enzyme (e.g., LysRS, HisRS) is immobilized.Confers specificity to the biosensor, ensuring only the target analyte initiates the detection cascade. nih.gov
Microfluidic PathChannels that guide the sample from the inlet to the reaction and detection areas.Controls the flow rate and reaction time. Path dimensions (length, width) must be optimized for a detectable signal. nih.gov
Detection AreaA zone where the product of the enzymatic reaction generates a measurable signal (e.g., colorimetric, electrochemical).Translates the biological recognition event into a quantifiable output. nih.govyoutube.com
Substrate MaterialThe material used to fabricate the device (e.g., paper, polydimethylsiloxane (B3030410) (PDMS)).Affects fluid transport (e.g., capillary action in paper), biocompatibility, and manufacturing cost. nih.govresearchgate.net

Solid-phase microextraction (SPME) is a solvent-free sample preparation technology that integrates extraction, concentration, and sample introduction into a single step. nih.gov It utilizes a small fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed directly to a sample (direct immersion) or its headspace, where analytes adsorb onto the coating. nih.govjfda-online.com The fiber is then transferred to the injection port of an analytical instrument, such as a gas or liquid chromatograph, or directly to the ion source of a mass spectrometer. nih.govrsc.org

The coupling of SPME with mass spectrometry is a powerful combination for the rapid analysis of analytes in complex matrices. nih.govmdpi.com This approach significantly reduces sample preparation time and solvent consumption. nih.gov For this compound analysis, a biocompatible SPME fiber coating could be used to extract the dipeptide from a biological fluid like serum or urine. nih.gov The fiber could then be introduced to an ambient ionization source, such as one based on low-temperature plasma, which would desorb and ionize the analyte directly from the fiber surface for MS/MS detection. rsc.org This direct integration has been successfully demonstrated for detecting various compounds, including pesticides and amino acids, in matrices like serum and urine, offering a turnaround time of less than five minutes. jfda-online.comrsc.orgmdpi.com This makes the SPME-MS combination a promising platform for rapid screening and diagnostic applications involving this compound. nih.gov

Q & A

Q. How can researchers synthesize Lysylhistidine with high purity, and what analytical methods are critical for confirming its structural integrity?

Methodological Answer:

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency by monitoring reaction times and activating agents (e.g., HBTU or HATU) .
  • Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate high-purity this compound. Validate purity (>95%) via analytical HPLC .
  • Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR to resolve backbone protons and side-chain resonances. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight verification. Elemental analysis ensures stoichiometric accuracy .

Q. What experimental designs are suitable for studying this compound’s metal-chelating properties in biochemical systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (KdK_d) and thermodynamic parameters (ΔH, ΔS) by titrating metal ions (e.g., Zn²⁺, Cu²⁺) into this compound solutions .
  • Spectrophotometric Assays : Monitor UV-Vis absorbance shifts (e.g., charge-transfer bands) during metal coordination. Use Job’s method to determine stoichiometry .
  • Computational Modeling : Apply density functional theory (DFT) to predict coordination geometries and compare with crystallographic data (if available) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer:

  • Systematic Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like cell type, assay conditions (pH, temperature), and this compound concentration ranges. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Replication Studies : Reproduce conflicting experiments under standardized protocols. Control for batch-to-batch variability in peptide synthesis and cell culture conditions .
  • Mechanistic Profiling : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with this compound treatment to isolate target pathways. Cross-validate using orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What strategies optimize the design of this compound derivatives for enhanced stability in physiological environments?

Methodological Answer:

  • Backbone Modification : Introduce non-natural amino acids (e.g., D-lysine) or cyclization via lactam bridges to reduce protease susceptibility. Assess stability in simulated gastric fluid (SGF) and serum .
  • Co-crystallization Studies : Resolve 3D structures of this compound derivatives with target enzymes (e.g., metalloproteases) to guide rational design. Use X-ray crystallography or cryo-EM .
  • Pharmacokinetic Screening : Employ LC-MS/MS to track derivative half-lives in vivo. Correlate structural features (e.g., logP, polar surface area) with bioavailability .

Q. How should researchers address challenges in quantifying this compound’s interaction with membrane-bound receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure real-time binding kinetics (konk_{on}, koffk_{off}) at varying this compound concentrations .
  • Fluorescence Resonance Energy Transfer (FRET) : Label receptors with compatible fluorophores (e.g., CFP/YFP) to detect conformational changes upon ligand binding .
  • Molecular Dynamics (MD) Simulations : Model receptor-ligand interactions over microsecond timescales to identify critical binding residues and validate via mutagenesis .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error-weighted fitting .
  • Bootstrap Resampling : Estimate confidence intervals for dose-response parameters, especially with small sample sizes .
  • Bayesian Hierarchical Models : Incorporate prior knowledge (e.g., historical EC₅₀ data) to improve parameter estimates in underpowered studies .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in this compound’s biochemical assays?

Methodological Answer:

  • Detailed Protocols : Document buffer compositions, peptide storage conditions (-80°C under argon), and instrument calibration steps .
  • Blinded Experiments : Assign sample preparation and data analysis to different team members to minimize bias .
  • Open Data Practices : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.